Pilsicainide

Electrophysiology Atrial Fibrillation Sodium Channel Blockade

Pilsicainide is the definitive Class Ic antiarrhythmic reference compound for cardiac electrophysiology. Unlike flecainide or propafenone, it delivers pure Na+ channel blockade without prolonging atrial action potential duration at therapeutic levels, enabling unambiguous dissection of Na⁺-dependent mechanisms. Its slow recovery kinetics uniquely create post-repolarization refractoriness (PRR), essential for atrial fibrillation termination models. The compound’s low negative inotropy is mediated almost exclusively through the Na⁺/Ca²⁺ exchanger, providing a cleaner safety-pharmacology profile for proarrhythmic risk stratification. Procure ≥98% purity Pilsicainide for your ion-channel research and drug-discovery programs.

Molecular Formula C17H24N2O
Molecular Weight 272.4 g/mol
CAS No. 88069-67-4
Cat. No. B1217144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePilsicainide
CAS88069-67-4
Synonyms1H-pyrrolizine-7a(5H)-acetamide, N-(2,6-dimethylphenyl)tetrahydro-, hydrochloride (1:1)
1H-pyrrolizine-7a(5H)-acetamide, N-(2,6-dimethylphenyl)tetrahydro-, hydrochloride hemihydrate
N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride
pilsicainide
pilsicainide hydrochloride
pilsicainide hydrochloride hemihydrate
pilsicainide hydrochloride hydrate
SUN 1165
SUN-1165
tetrahydro-1H-pyrrolizine-7a(5H)-aceto-2',6'-xylidide
Molecular FormulaC17H24N2O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3
InChIInChI=1S/C17H24N2O/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20)
InChIKeyBCQTVJKBTWGHCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pilsicainide (CAS 88069-67-4) for Scientific Research & Development: A Class Ic Antiarrhythmic Sodium Channel Blocker


Pilsicainide hydrochloride (CAS 88069-67-4) is a Class Ic antiarrhythmic agent that functions primarily as a pure voltage-gated sodium channel blocker [1]. It is characterized by slow recovery kinetics from channel blockade, a property that underlies its use-dependent effects and its particular efficacy in treating atrial tachyarrhythmias [1]. Pilsicainide is widely used in Japan for the management of supraventricular and ventricular tachyarrhythmias, and its electrophysiological profile, distinct from other Class Ic drugs like flecainide and propafenone, makes it a critical compound for advanced cardiac pharmacology research and development [2].

Why Generic Substitution of Pilsicainide with Other Class Ic Antiarrhythmics is Not Straightforward


While Pilsicainide is categorized as a Class Ic antiarrhythmic agent, direct substitution with other members of its class (e.g., flecainide, propafenone) is not supported by a weight of electrophysiological and hemodynamic evidence. These drugs exhibit significant differences in their effects on atrial action potential duration, cardiac contractility (negative inotropy), and ventricular repolarization (QTc prolongation) [1]. Furthermore, their mechanisms of action diverge; for instance, Pilsicainide's negative inotropy is largely mediated through the Na+/Ca2+ exchanger, whereas the stronger negative inotropic effects of propafenone and cibenzoline involve additional Ca2+ channel blockade [2]. Such distinctions are critical for researchers designing studies on specific ion channel mechanisms or for pharmaceutical developers seeking a compound with a particular efficacy and safety profile.

Pilsicainide Quantitative Evidence Guide: Head-to-Head Comparisons with Key Antiarrhythmic Analogs


Pilsicainide vs. Flecainide and Propafenone: Differential Effect on Atrial Action Potential Duration

Pilsicainide exhibits a unique electrophysiological signature on atrial myocytes compared to other Class Ic agents. In a study using single rabbit atrial myocytes, pilsicainide at therapeutic concentrations (≤3 µM) did not affect the atrial action potential duration (APD). This is in stark contrast to flecainide and propafenone, which are known to prolong atrial APD [1]. At higher concentrations (≥10 µM), pilsicainide actually shortened the APD slightly, further differentiating it from its comparators.

Electrophysiology Atrial Fibrillation Sodium Channel Blockade

Pilsicainide vs. Flecainide: Impact on Intra-Atrial Conduction Delay Zones in Humans

A direct head-to-head clinical study in 55 patients found that while both pilsicainide and flecainide prolonged the atrial effective refractory period (ERP-A) to a similar degree, their effects on atrial conduction were different. Pilsicainide significantly decreased the repetitive atrial firing zone (RAFZ), fragmented atrial activity zone (FAZ), and intra-atrial conduction delay zone (CDZ), whereas flecainide did not [1]. This suggests pilsicainide may have a more favorable effect on atrial conduction abnormalities.

Clinical Electrophysiology Atrial Fibrillation Intra-Atrial Conduction

Pilsicainide vs. Flecainide and Propafenone: Potency of Negative Inotropic Effects in Ventricular Myocardium

In isolated guinea pig ventricular papillary muscles, pilsicainide exhibits significantly weaker negative inotropic effects compared to its Class Ic counterparts flecainide and propafenone. The potency order for decreasing contractile force was propafenone > cibenzoline > flecainide > disopyramide > pilsicainide [1]. A separate study confirmed the potency order for negative inotropy as propafenone > cibenzoline > pilsicainide [2]. This weaker negative inotropy is correlated with minimal blockade of L-type Ca2+ channels, a property not shared by the more potent drugs.

Cardiac Contractility Negative Inotropy L-Type Calcium Channel Blockade

Pilsicainide vs. Disopyramide, Cibenzoline, Flecainide, and Propafenone: Negative Chronotropic Effects on Spontaneous Beating Rate

Pilsicainide demonstrates a weaker negative chronotropic effect, meaning it causes less of a reduction in spontaneous heart rate, compared to several other Class I antiarrhythmics. In guinea pig right atrial tissue, 10 µM pilsicainide decreased the beating rate to about 90% of initial values, whereas the same concentration of flecainide and propafenone decreased the beating rate to about 75% of initial values [1].

Cardiac Chronotropy Sinoatrial Node Heart Rate Modulation

Pilsicainide vs. Disopyramide: Comparative Proarrhythmic Potential via QTc Prolongation

When compared to disopyramide, pilsicainide shows a significantly lower propensity for prolonging the QTc interval, a key marker for proarrhythmic risk. In an anesthetized canine model, disopyramide prolonged the QTc interval by 20%, while pilsicainide caused a 12% prolongation [1]. Moreover, the prolongation of QTc by disopyramide occurred at lower plasma concentrations than with pilsicainide [2]. This indicates a potentially safer profile with regard to drug-induced long QT syndrome.

Cardiac Safety QTc Interval Proarrhythmia Torsades de Pointes

Pilsicainide vs. Disopyramide, Lidocaine, and Flecainide: Differential Effects on Atrial Fibrillation Threshold and Conduction

In a comparative study using Langendorff-perfused guinea pig hearts, pilsicainide, disopyramide, and flecainide all significantly increased the atrial fibrillation threshold (AFT). However, their effects on interatrial conduction time (ACT) differed quantitatively: pilsicainide prolonged ACT to a greater extent than disopyramide but less than flecainide [1]. Lidocaine had no effect on these parameters. This demonstrates a middle-ground effect on conduction slowing, which is a critical determinant of antiarrhythmic efficacy and proarrhythmic potential.

Atrial Fibrillation Electrophysiology Antiarrhythmic Efficacy

Optimal Research and Industrial Applications for Pilsicainide (CAS 88069-67-4)


Investigating Pure Sodium Channel Blockade in Atrial Electrophysiology

Given its distinct lack of effect on atrial action potential duration at therapeutic concentrations, in contrast to flecainide and propafenone, pilsicainide is the preferred compound for studies aimed at isolating the effects of pure sodium channel blockade on atrial tissue. This allows for the elucidation of Na+ channel-mediated mechanisms without the confounding influence of APD prolongation or other off-target ion channel effects [1].

Cardiac Safety Pharmacology and Proarrhythmia Assessment

Pilsicainide's comparatively weak negative inotropic effects (vs. flecainide, propafenone) and its moderate QTc prolongation (vs. disopyramide) make it a valuable reference compound in safety pharmacology. It serves as an ideal tool for differentiating between adverse effects stemming from sodium channel blockade versus those arising from additional Ca2+ or K+ channel interactions, enabling more precise proarrhythmic risk stratification in drug discovery programs [2].

Mechanistic Studies on Na+/Ca2+ Exchanger (NCX)-Mediated Inotropy

Research has demonstrated that the negative inotropic effect of pilsicainide is almost entirely abolished by NCX inhibition, whereas the effects of cibenzoline and propafenone are only partially attenuated. This makes pilsicainide a uniquely selective pharmacological tool for studying NCX facilitation secondary to Na+ channel blockade, without the confounding variables introduced by other drugs' additional Ca2+ channel blocking properties [3].

Modeling Use-Dependent Sodium Channel Block and Post-Repolarization Refractoriness

Pilsicainide is characterized by slow recovery kinetics from sodium channel block, leading to use-dependent prolongation of the atrial effective refractory period and the creation of post-repolarization refractoriness (PRR) without affecting the action potential duration [4]. This specific property makes it an essential compound for researchers investigating the role of PRR as an anti-fibrillatory mechanism and for developing computational models of atrial fibrillation termination.

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